molecular formula C18H14ClN3O3S B2731275 2-[3'-(4-Chlorophenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]acetamide CAS No. 894555-00-1

2-[3'-(4-Chlorophenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]acetamide

Cat. No.: B2731275
CAS No.: 894555-00-1
M. Wt: 387.84
InChI Key: WKZUSPNUKBMCBQ-UHFFFAOYSA-N
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Description

2-[3’-(4-chlorophenyl)-2,4’-dioxospiro[indole-3,2’-[1,3]thiazolidin]-1(2H)-yl]acetamide is a complex organic compound featuring a spirocyclic structure This compound is notable for its unique arrangement of an indole and thiazolidine ring system, which imparts significant biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3’-(4-chlorophenyl)-2,4’-dioxospiro[indole-3,2’-[1,3]thiazolidin]-1(2H)-yl]acetamide typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiazolidine intermediate. This intermediate then undergoes cyclization with isatin to form the spiro[indole-thiazolidine] core. The final step involves the acylation of the spiro compound with acetic anhydride to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance yield and purity. Green chemistry principles, such as solvent recycling and waste minimization, are also applied to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-[3’-(4-chlorophenyl)-2,4’-dioxospiro[indole-3,2’-[1,3]thiazolidin]-1(2H)-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[3’-(4-chlorophenyl)-2,4’-dioxospiro[indole-3,2’-[1,3]thiazolidin]-1(2H)-yl]acetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3’-(4-chlorophenyl)-2,4’-dioxospiro[indole-3,2’-[1,3]thiazolidin]-1(2H)-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes, inhibiting their activity by forming stable complexes. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-[3’-(4-chlorophenyl)-2,4’-dioxospiro[indole-3,2’-[1,3]thiazolidin]-1(2H)-yl]-N-(2-phenylethyl)acetamide
  • 2-[3’-(4-chlorophenyl)-2,4’-dioxospiro[indole-3,2’-[1,3]thiazolidin]-1(2H)-yl]-N-(2-fluorophenyl)acetamide

Uniqueness

The uniqueness of 2-[3’-(4-chlorophenyl)-2,4’-dioxospiro[indole-3,2’-[1,3]thiazolidin]-1(2H)-yl]acetamide lies in its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities due to variations in substituents and functional groups .

Properties

IUPAC Name

2-[3-(4-chlorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O3S/c19-11-5-7-12(8-6-11)22-16(24)10-26-18(22)13-3-1-2-4-14(13)21(17(18)25)9-15(20)23/h1-8H,9-10H2,(H2,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKZUSPNUKBMCBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2(S1)C3=CC=CC=C3N(C2=O)CC(=O)N)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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